

Spectroscopic Profile of Pentafluoropropionamide: A Technical Guide

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Compound of Interest

Compound Name: Pentafluoropropionamide

Cat. No.: B1346557

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This guide provides a detailed analysis of the spectroscopic data for **Pentafluoropropionamide** ($C_3H_2F_5NO$), a significant compound in various scientific fields, including pharmaceutical and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's spectroscopic characteristics.

Spectroscopic Data Summary

The spectroscopic data for **Pentafluoropropionamide** is summarized below. These values are predicted based on established principles and data from analogous structures, providing a reliable reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For **Pentafluoropropionamide**, 1H , ^{13}C , and ^{19}F NMR are particularly insightful.

Table 1: Predicted 1H NMR Data for **Pentafluoropropionamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 8.0	Broad Singlet	2H	-NH ₂

Note: The chemical shift of amide protons can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for **Pentafluoropropionamide**

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Assignment
~160	Triplet	C=O
~118	Quartet of Triplets	-CF ₂ -
~108	Triplet of Quartets	-CF ₃

Note: The highly electronegative fluorine atoms cause significant deshielding of the adjacent carbon atoms, resulting in downfield chemical shifts. The observed multiplicities are due to through-bond coupling between carbon and fluorine nuclei.[\[1\]](#)

Table 3: Predicted ¹⁹F NMR Data for **Pentafluoropropionamide**

Chemical Shift (δ) ppm (relative to CFCl ₃)	Multiplicity	Assignment
~ -80	Triplet	-CF ₃
~ -120	Quartet	-CF ₂ -

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.[\[2\]](#)[\[3\]](#) The observed splitting pattern arises from the coupling between the non-equivalent -CF₂- and -CF₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Pentafluoropropionamide** is expected to show characteristic absorption bands for the amide group and the carbon-fluorine bonds.

Table 4: Predicted IR Absorption Data for **Pentafluoropropionamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, Broad	N-H stretch (asymmetric and symmetric)
1690 - 1650	Strong	C=O stretch (Amide I band)[4]
1650 - 1590	Medium	N-H bend (Amide II band)[5]
1300 - 1100	Strong	C-F stretch[6]

Note: The N-H stretching bands may appear as two distinct peaks for a primary amide.[7]
Hydrogen bonding can cause broadening of the N-H and C=O absorption bands.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **Pentafluoropropionamide** is characterized by its molecular ion and several key fragments.

Table 5: Key Mass Spectrometry Data (Electron Ionization) for **Pentafluoropropionamide**

m/z	Relative Intensity	Assignment
163	Moderate	$[M]^+$ (Molecular Ion)
144	Moderate	$[M - F]^+$
119	Strong	$[C_2F_5]^+$
100	Moderate	$[C_2F_4]^+$
69	Base Peak	$[CF_3]^+$
44	Strong	$[CONH_2]^+$

Note: Electron ionization is a "hard" ionization technique, leading to significant fragmentation.^[9]
^[10] The fragmentation pattern is useful for structural elucidation.^{[11][12]}

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of **Pentafluoropropionamide** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and ^{13}C NMR. For ^{19}F NMR, an external standard such as $CFCl_3$ may be used.^[13]
- **Instrumentation:** NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- **1H NMR:** The spectrum is acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds.
- **^{13}C NMR:** A proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each carbon, though C-F coupling will still be present.^[1] A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

- ^{19}F NMR: The spectrum is acquired with proton decoupling. The wide spectral width of ^{19}F NMR should be taken into account when setting acquisition parameters.[\[14\]](#)[\[15\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: As **Pentafluoropropionamide** is a solid, the KBr pellet method or the Nujol mull technique is commonly employed.[\[16\]](#)
 - KBr Pellet: 1-2 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: A small amount of the sample is ground with a few drops of Nujol (mineral oil) to form a paste. The paste is then spread between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or the salt plates with Nujol) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

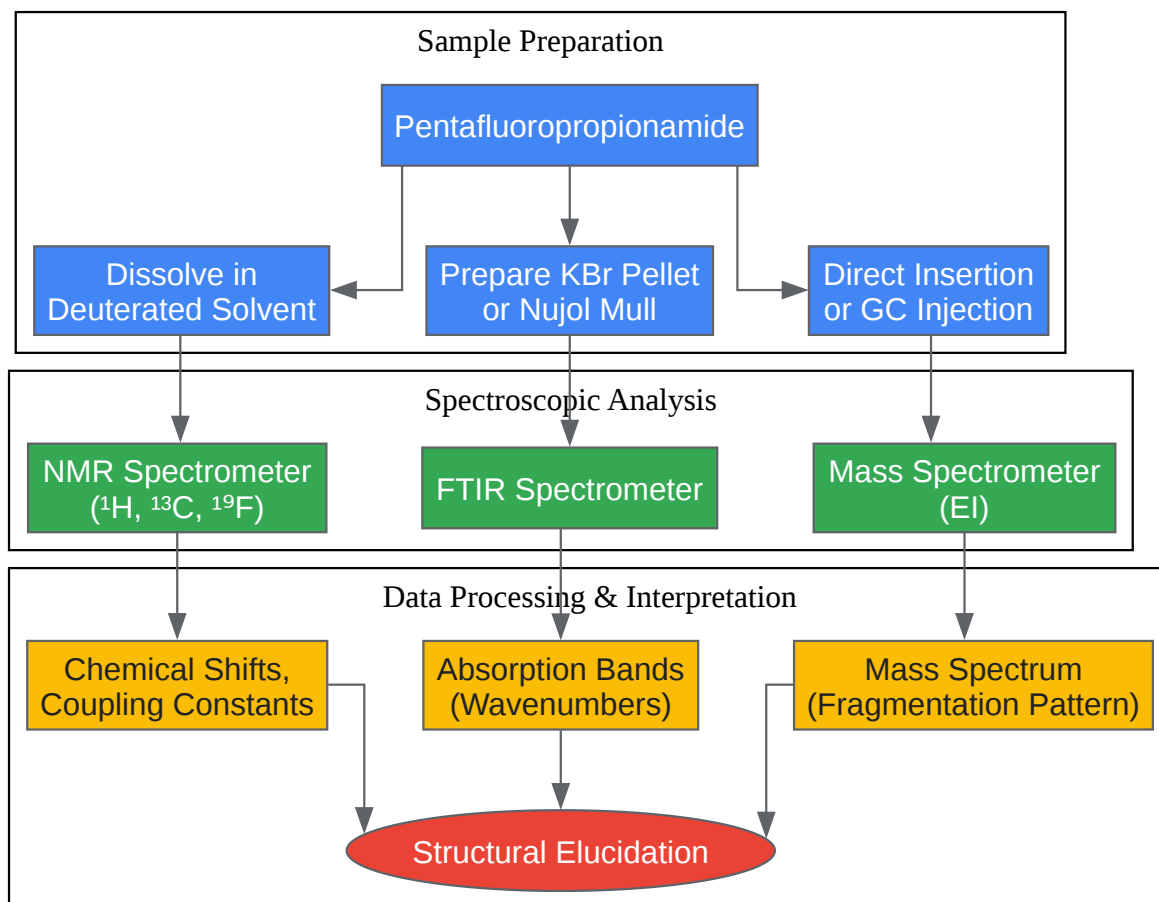
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.[\[9\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
- Detection: An electron multiplier detector is used to detect the ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Pentafluoropropionamide**.



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Caption: Workflow for the spectroscopic analysis of **Pentafluoropropionamide**.

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